1-(3-Methyl-piperazin-1-yl)-ethanone hydrochloride
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Overview
Description
(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethanone moiety, forming a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.
Substitution with Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides or methyl sulfonates.
Formation of Ethanone Moiety: The ethanone moiety is introduced through acylation reactions using acyl chlorides or anhydrides.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine nitrogen can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, sulfonates, and other electrophiles under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of N-oxides or other oxidized derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with a piperidine ring structure, such as piperidinones and spiropiperidines.
Piperazine Derivatives: Other piperazine-based compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives.
Uniqueness
(S)-1-(3-methyl-piperazin-1-yl)-ethanone hydrochloride is unique due to its specific substitution pattern and the presence of the ethanone moiety
Properties
Molecular Formula |
C7H15ClN2O |
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Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-(3-methylpiperazin-1-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C7H14N2O.ClH/c1-6-5-9(7(2)10)4-3-8-6;/h6,8H,3-5H2,1-2H3;1H |
InChI Key |
ZUUWWWBWFGAYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1)C(=O)C.Cl |
Origin of Product |
United States |
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